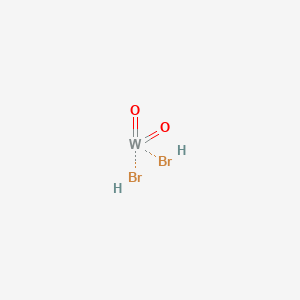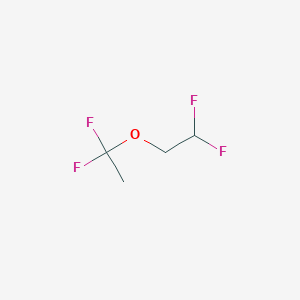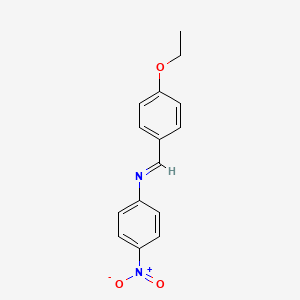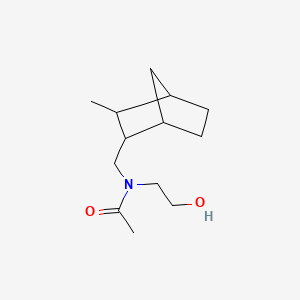
Tungsten dibromide dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten dibromide dioxide is an inorganic compound with the chemical formula WO₂Br₂The compound is characterized by its orange crystalline appearance and has a molecular weight of 375.65 g/mol . This compound is a member of the tungsten oxide halides family, which are compounds containing tungsten, oxygen, and halogen elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tungsten dibromide dioxide can be synthesized through the reaction of tungsten trioxide (WO₃) with carbon tetrabromide (CBr₄). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{WO}_3 + 2 \text{CBr}_4 \rightarrow \text{WO}_2\text{Br}_2 + 2 \text{COBr}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-temperature reactors and precise control of reaction parameters to optimize yield and purity. The process may also include purification steps to remove any by-products or impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Tungsten dibromide dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen (H₂) or carbon monoxide (CO) can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products Formed:
Oxidation: Higher tungsten oxides such as tungsten trioxide (WO₃).
Reduction: Lower tungsten oxides such as tungsten dioxide (WO₂).
Substitution: Compounds like tungsten dichloride dioxide (WO₂Cl₂) or tungsten diiodide dioxide (WO₂I₂).
Wissenschaftliche Forschungsanwendungen
Tungsten dibromide dioxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: Research is being conducted on its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: The compound’s photothermal properties are being explored for applications in cancer therapy, where it can be used to target and destroy cancer cells through localized heating.
Industry: this compound is used in the production of advanced materials, including coatings and sensors, due to its high stability and unique electronic properties
Wirkmechanismus
The mechanism by which tungsten dibromide dioxide exerts its effects is primarily related to its ability to interact with light and heat. The compound’s molecular structure allows it to absorb and convert light energy into heat, making it useful in photothermal applications. Additionally, its interaction with other molecules and materials can lead to changes in electronic and optical properties, which are harnessed in various technological applications .
Vergleich Mit ähnlichen Verbindungen
Tungsten dioxide (WO₂): A lower oxide of tungsten with similar structural properties but different reactivity.
Tungsten trioxide (WO₃): A higher oxide of tungsten with distinct electronic and optical properties.
Tungsten dichloride dioxide (WO₂Cl₂): A halide oxide similar to tungsten dibromide dioxide but with chlorine instead of bromine.
Tungsten diiodide dioxide (WO₂I₂): Another halide oxide with iodine instead of bromine .
Uniqueness: this compound stands out due to its specific combination of tungsten, oxygen, and bromine, which imparts unique properties such as high thermal stability, distinct optical characteristics, and versatile reactivity. These properties make it particularly valuable in applications requiring precise control of electronic and photothermal behavior.
Eigenschaften
CAS-Nummer |
13520-75-7 |
|---|---|
Molekularformel |
Br2H2O2W |
Molekulargewicht |
377.66 g/mol |
IUPAC-Name |
dioxotungsten;dihydrobromide |
InChI |
InChI=1S/2BrH.2O.W/h2*1H;;; |
InChI-Schlüssel |
BMDNUDAQYAXMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W]=O.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)


![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)
![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)

![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)



